2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one
Description
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with an isopropyl group. This structure combines the hydrogen-bonding capabilities of the oxadiazole moiety with the rigid bicyclic framework, making it a promising scaffold for medicinal chemistry.
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C12H14N4O2/c1-7(2)11-13-12(18-15-11)8-6-9-10(17)4-3-5-16(9)14-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
BCRCMAJOFYDOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=NN3CCCC(=O)C3=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the formation of the pyrazolopyridine core. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway chosen.
Scientific Research Applications
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one with structurally and functionally related compounds, highlighting differences in substituents, biological activity, and physicochemical properties.
Key Observations:
Core Structure Influence: Pyrazolo[1,5-a]pyridinone/pyrimidinone cores (e.g., VU0462807) are associated with mGlu5 modulation, while pyrazolo[1,5-a]pyrazinones (e.g., 2-(2-ethoxyphenyl)-7-((methylsulfonyl)methyl)-...) target viral proteases or mGluR2 . pyrazinones, which may explain divergent target selectivity.
Phenoxymethyl/ethanone groups: In VU0462807, these substituents balance solubility (via polar ethanone) and potency (via aromatic interactions), achieving a favorable pharmacokinetic profile .
Therapeutic Applications: Compounds with pyrazinone cores (e.g., 2-(2-ethoxyphenyl)-7-((methylsulfonyl)methyl)-...) are being explored as covalent protease inhibitors for antiviral therapy, whereas pyridinone/pyrimidinone derivatives target neurological disorders .
Synthetic Accessibility: The target compound’s oxadiazole ring requires cyclization under harsh conditions (e.g., POCl3), whereas pyrazinone derivatives are synthesized via milder cyclization in aqueous media (e.g., Na2CO3 in dioxane/water) .
Biological Activity
The compound 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one , also referred to as a derivative of oxadiazole and pyrazolo-pyridine frameworks, has garnered attention for its potential biological activities. This article focuses on the compound's biological properties, including antimicrobial effects, cytotoxicity, and other pharmacological activities.
- Molecular Formula : C16H20N6O2
- IUPAC Name : N-(propan-2-yl)-2-{7-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetamide
- SMILES Notation : CC(C)c1noc(-c2cc3nnc(CC(NC(C)C)=O)n3cc2)n1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties and cytotoxic effects.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 | |
| Compound B | Escherichia coli | 31.25 | |
| Compound C | Candida albicans | 15.62 |
These findings suggest that the oxadiazole ring enhances the antimicrobial potency of the compounds.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 normal cell lines, certain derivatives demonstrated minimal cytotoxicity at varying concentrations:
| Dose (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 25 | 97 | 103 |
The results indicate that while some compounds showed a decrease in cell viability at higher concentrations, many maintained or increased cell viability at lower doses, suggesting a favorable safety profile for further development .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study evaluated various oxadiazole derivatives against multiple pathogens and found that certain modifications significantly improved their antimicrobial properties compared to standard antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines (A549 and HepG2) revealed that some oxadiazole derivatives not only exhibited low cytotoxic effects but also stimulated cell viability above baseline levels at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
